molecular formula C13H11N3O2 B278061 (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one

(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B278061
M. Wt: 241.24 g/mol
InChI Key: QNMYFTPJWAFJAV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one, also known as AMOP-H-OH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one is not fully understood, but research has suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. For example, studies have shown that (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one may inhibit the activity of the enzyme protein kinase C, which is involved in cell proliferation and differentiation. It may also affect the activity of certain transcription factors, such as NF-κB, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one has been found to have various biochemical and physiological effects, depending on the specific application. For example, in cancer cells, it has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In the brain, it has been found to reduce oxidative stress and inflammation by increasing antioxidant enzyme activity and reducing pro-inflammatory cytokine levels. Additionally, it has been shown to inhibit viral replication by interfering with viral protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one in lab experiments is that it has been shown to have low toxicity in animal models, suggesting that it may be safe for human use. Additionally, it has been found to have good solubility in water, which makes it easier to administer in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are several future directions for research on (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs. Another area is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to identify any potential side effects or limitations for clinical use.

Synthesis Methods

(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 2-methylcyclohexanone with oxalyl chloride and subsequent reaction with hydroxylamine hydrochloride to form 2-methyl-4-oxo-4-cyclohexenecarboxylic acid. This acid can then be reacted with 2-amino-3-hydroxypyridine to form (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one.

Scientific Research Applications

(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and infectious diseases. Research has shown that (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one has anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, (6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one has shown promise as an antiviral agent by inhibiting the replication of certain viruses.

properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H11N3O2/c1-7-5-8(14)6-9(11(7)17)13-16-12-10(18-13)3-2-4-15-12/h2-6H,14H2,1H3,(H,15,16)/b13-9+

InChI Key

QNMYFTPJWAFJAV-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)N

SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)N

Canonical SMILES

CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)N

Origin of Product

United States

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